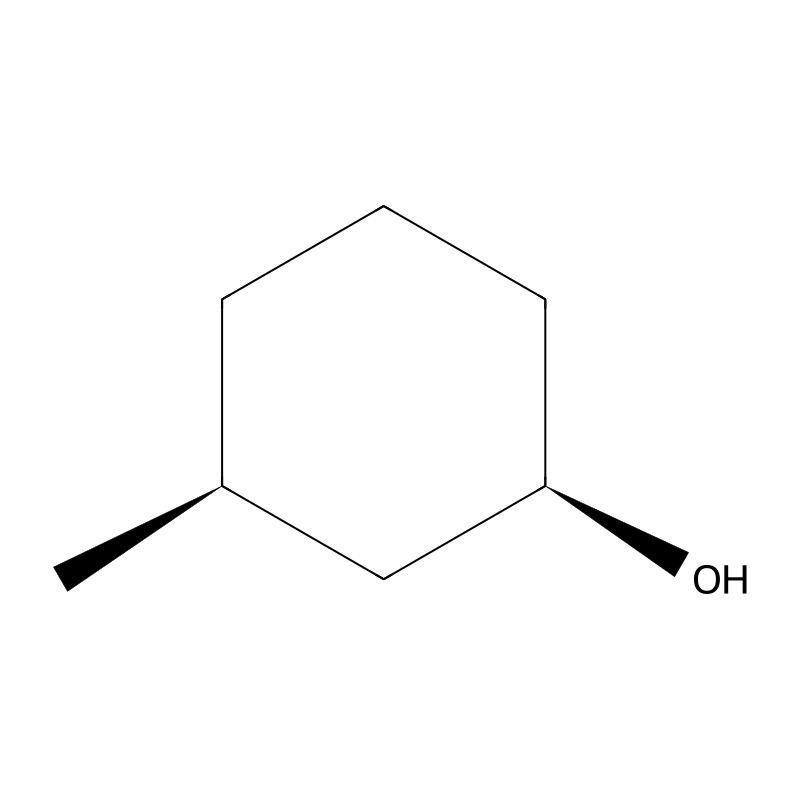cis-3-Methylcyclohexanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Cis-3-Methylcyclohexanol is an organic compound with the molecular formula C₇H₁₄O and a molecular weight of 114.1855 g/mol. It is classified as a secondary alcohol, where the hydroxyl group (-OH) is attached to the third carbon of a methyl-substituted cyclohexane ring. This compound exists as a stereoisomer, specifically in the cis configuration, which affects its physical and chemical properties. Its IUPAC name is 3-Methylcyclohexanol, and it is known by several other names, including 3-Methylcyclohexanol (Z)- and Cyclohexanol, 3-methyl-, cis- .
Cis-3-Methylcyclohexanol finds application in the field of proteomics research. Proteomics is the large-scale study of proteins, including their functions, interactions, modifications, and expression within a cell, tissue, or organism .
While the specific mechanisms of how cis-3-Methylcyclohexanol is utilized in proteomics research aren't widely documented in publicly available sources, some possibilities include:
Solvent for Protein Extraction
Due to its amphiphilic nature (having both polar and non-polar regions), cis-3-Methylcyclohexanol might be useful in solubilizing proteins during the extraction process. This can be particularly valuable for isolating membrane proteins, which are often challenging to extract with traditional methods due to their hydrophobic nature .
Component of Protein Crystallization Buffers
Crystals of purified proteins are essential for determining their three-dimensional structure using X-ray crystallography, a powerful technique in structural biology . Cis-3-Methylcyclohexanol might be a component of certain crystallization buffers that help proteins arrange themselves in a well-ordered crystal lattice.
- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.
- Oxidation: It can be oxidized to yield ketones or aldehydes, depending on the conditions.
- Esterification: Reacting with carboxylic acids can produce esters.
Thermodynamic data indicate that the enthalpy change for certain reactions involving this compound is approximately -3.8 kJ/mol in both gas and liquid phases .
Cis-3-Methylcyclohexanol can be synthesized through several methods:
- Hydrogenation of 3-Methylcyclohexanone: This method involves reducing the corresponding ketone using hydrogen gas in the presence of a catalyst.
- Nucleophilic Addition Reactions: The compound can also be synthesized via nucleophilic addition to carbonyl groups followed by reduction processes.
- Isomerization of Trans Isomer: The trans-isomer can be converted to the cis form under specific conditions.
These methods highlight the versatility in synthesizing this compound for various applications .
Interaction studies involving cis-3-Methylcyclohexanol primarily focus on its reactivity with other compounds. For instance, its ability to form esters through reactions with carboxylic acids has been explored. Additionally, studies investigating its interactions with biological molecules could provide insights into its potential therapeutic applications.
Cis-3-Methylcyclohexanol shares structural similarities with other cyclic alcohols. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trans-3-Methylcyclohexanol | C₇H₁₄O | Different stereochemistry affecting physical properties |
| 1-Methylcyclopentanol | C₆H₁₄O | Smaller ring size; different physical and chemical properties |
| Cyclohexanol | C₆H₁₂O | Lacks methyl substitution; simpler structure |
Uniqueness of Cis-3-Methylcyclohexanol:
Cis-3-Methylcyclohexanol's unique cis configuration leads to distinct steric interactions and reactivity compared to its trans counterpart and other similar cyclic alcohols. This stereochemistry can influence its boiling point, solubility, and reactivity patterns significantly.








